LSKL, Inhibitor of Thrombospondin TSP-1 acetate

Description

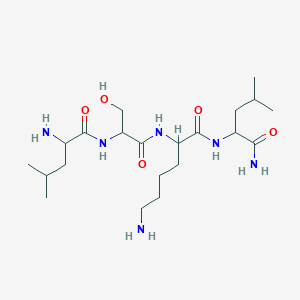

LSKL (Leu-Ser-Lys-Leu) is a tetrapeptide that competitively inhibits thrombospondin-1 (TSP-1), a matricellular protein critical for activating latent transforming growth factor-beta 1 (TGF-β1). TSP-1 binds to the latent TGF-β1 complex via its KRFK sequence, facilitating the release of active TGF-β1. LSKL mimics the Leu-Ser-Lys-Leu motif in the latency-associated peptide (LAP) of TGF-β1, thereby blocking TSP-1-mediated TGF-β1 activation .

Properties

Molecular Formula |

C21H42N6O5 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

6-amino-N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanamide |

InChI |

InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30) |

InChI Key |

YOKXDNNIFSAXBY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Protocol

LSKL is synthesized via Fmoc (fluorenylmethoxycarbonyl)-based SPPS, a method widely adopted for its compatibility with acid-labile side-chain protections and high yields. The process involves the following steps:

- Resin Selection : 2-Chlorotrityl chloride resin (loading capacity: 0.88 mmol/g) is preferred for its stability and efficient cleavage under mild acidic conditions.

- Amino Acid Coupling :

- Fmoc Deprotection : 20% piperidine in DMF removes Fmoc groups, with deprotection efficiency monitored via UV-vis spectroscopy.

Key Data :

Microwave-Assisted SPPS Optimization

Recent advancements employ microwave (MW)-assisted SPPS to accelerate coupling cycles and reduce racemization:

- Conditions : 50 W power, 75°C, 5-minute cycles.

- Solvent System : Aqueous DMF (1:4 v/v) minimizes O-acylation of Ser hydroxyl groups.

- Coupling Agent : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) ensures >98% coupling efficiency without side reactions.

Advantages :

- Synthesis time reduced by 40% compared to conventional SPPS.

- No detectable racemization (validated by chiral HPLC).

Side-Chain Deprotection and Cleavage

Global Deprotection

Post-synthesis, side-chain protections (e.g., tert-butyl for Ser, Boc for Lys) are removed using trifluoroacetic acid (TFA)-based cocktails:

Resin Cleavage

LSKL is cleaved from the resin using a mild acetic acid solution (10% v/v in DCM), preserving peptide integrity.

Purification and Characterization

Reverse-Phase HPLC

Mass Spectrometry

Acetate Salt Formation

LSKL is converted to its acetate salt to enhance solubility and stability:

- Ion Exchange : Crude peptide is dissolved in 0.1 M acetic acid and lyophilized.

- Final Form : White lyophilized powder with ≥98% purity.

Storage : -20°C in anhydrous DMSO (40.05 mM stock solution).

Analytical Validation

Nuclear Magnetic Resonance (NMR)

Biological Activity Assays

- TGF-β Inhibition : IC50 = 8 nM (cell-based luciferase reporter assay).

- In Vivo Efficacy : 30 mg/kg intraperitoneal dose reduces hepatic fibrosis in murine models.

Challenges and Mitigation Strategies

Applications in Biomedical Research

Fibrosis Studies

Chemical Reactions Analysis

Types of Reactions

LSKL, Inhibitor of Thrombospondin TSP-1 acetate, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Coupling Reagents: DIC, HOBt

Deprotection Reagents: TFA

Cleavage Reagents: TFA, scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT)

Major Products Formed

The major product formed is the tetrapeptide this compound, with a molecular weight of 458.6 g/mol .

Scientific Research Applications

Scientific Applications of LSKL Peptide as a Thrombospondin-1 (TSP-1) Inhibitor

LSKL (Leucine-Serine-Lysine-Leucine) peptide is a competitive antagonist of thrombospondin-1 (TSP-1) . It inhibits TSP-1 binding to latency-associated peptide (LAP), thus preventing the activation of transforming growth factor-β (TGF-β) .

Research Applications and Findings

- Liver Regeneration: LSKL peptide accelerates liver regeneration after partial hepatectomy in mice by inhibiting local TGF-β–Smad signal activation through its effect on TSP-1 .

- Subarachnoid Fibrosis and Hydrocephalus: LSKL peptide can cross the blood-brain barrier and protect against subarachnoid fibrosis. It also attenuates ventriculomegaly and effectively suppresses the development of chronic hydrocephalus in rat models of subarachnoid hemorrhage (SAH) . LSKL peptide ameliorates long-term neurocognitive deficits following SAH . The protective effects of LSKL are achieved via inhibition of TGF-β1 activation and downstream Smad2/3 signaling without affecting TSP1 expression .

- Fibrotic Diabetic Complications: LSKL was effective in rat and mouse models of fibrotic diabetic complications .

- Hypertrophic Scarring: LSKL peptide inhibits the overexpression of extracellular matrix and contractile ability of hypertrophic scar fibroblasts .

- Angiogenesis: LSKL treatment reduces the expression of TGF-β2 and phospho-SMAD2 and significantly improves angiogenesis .

Data Summary

Limitations

Mechanism of Action

LSKL, Inhibitor of Thrombospondin TSP-1 acetate, exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its fibrotic effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrotic conditions .

Comparison with Similar Compounds

Mechanism of Action :

- LSKL disrupts the TSP-1/LAP interaction, preventing TGF-β1 activation without altering TSP-1 expression levels .

- This inhibition reduces downstream TGF-β/Smad signaling, which is implicated in fibrosis, inflammation, and cell proliferation suppression .

Below is a detailed comparison of LSKL with other compounds targeting TSP-1 or TGF-β1 activation pathways.

Table 1: Comparative Analysis of LSKL and Related Compounds

Key Differentiators :

Mechanistic Specificity :

- LSKL directly targets the TSP-1/LAP interaction, whereas antisense oligonucleotides reduce TSP-1 expression .

- Anti-CD47 antibodies act upstream by disrupting TSP-1’s binding partner CD47, affecting both TGF-β1 and VEGF pathways .

Efficacy in Disease Models :

- LSKL uniquely accelerates liver regeneration without altering TSP-1 levels, making it safer for transient use .

- In contrast, TSP-1 antisense oligonucleotides show long-term benefits in fibrosis but require sustained administration .

Clinical Versatility: LSKL crosses the blood-brain barrier, enabling applications in neurological disorders like epilepsy and subarachnoid hemorrhage .

PPADS/Reactive Blue-2 may cause off-target effects due to broader purinergic receptor inhibition .

Contradictions and Limitations :

- SRI31277 and antisense oligonucleotides show broader TGF-β pathway modulation but lack the transient, targeted action of LSKL .

Biological Activity

Thrombospondin-1 (TSP-1) is a matricellular protein that plays a critical role in various biological processes, including cell adhesion, migration, and proliferation. It is particularly known for its involvement in the activation of latent transforming growth factor-beta (TGF-β), which is a potent inhibitor of cell growth and regeneration. The LSKL peptide, comprising the amino acids leucine, serine, lysine, and leucine, has been identified as an effective inhibitor of TSP-1-mediated TGF-β activation. This article reviews the biological activity of LSKL, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

LSKL functions primarily by binding to TSP-1 and preventing its interaction with the latency-associated peptide (LAP) that holds TGF-β in an inactive form. This inhibition prevents the conversion of latent TGF-β to its active form, thereby mitigating its inhibitory effects on cellular processes such as proliferation and differentiation. The critical interactions involved in this process are illustrated in the following table:

| Component | Role |

|---|---|

| TSP-1 | Binds to LAP to activate TGF-β |

| LAP | Holds TGF-β in an inactive form |

| LSKL | Competes with TSP-1 for LAP binding |

Liver Regeneration Studies

One significant study explored the effects of LSKL on liver regeneration post-hepatectomy in mice. The study demonstrated that administration of LSKL significantly accelerated hepatocyte proliferation by inhibiting TSP-1-mediated activation of TGF-β. Key findings included:

- Accelerated S-phase Entry : Mice treated with LSKL showed enhanced entry into the S-phase of the cell cycle at 24 and 48 hours post-surgery.

- Improved Recovery : There was a notable improvement in liver mass recovery and overall body weight compared to control groups receiving saline.

- Safety Profile : Histological examinations revealed no significant adverse effects from LSKL treatment .

Podocyte Protection Studies

In another study focused on diabetic kidney disease (DKD), LSKL was used to assess its protective effects against high glucose-induced podocyte injury. The results indicated that:

- Inhibition of Injury : LSKL significantly reduced podocyte apoptosis and phenotypic alterations induced by high glucose levels.

- Mechanistic Insight : The protective effects were attributed to the modulation of the TSP-1/TGF-β signaling pathway .

Case Studies and Clinical Implications

Clinical studies have highlighted the potential of using LSKL to mitigate liver dysfunction following surgical procedures. For instance:

- In patients undergoing hepatectomy, elevated plasma levels of TSP-1 were correlated with postoperative liver dysfunction. Administration of LSKL could potentially counteract these effects by inhibiting TSP-1 activity, thus promoting better surgical outcomes .

Comparative Analysis of Related Compounds

To further understand the efficacy of LSKL, it is beneficial to compare it with other inhibitors targeting TGF-β activation:

| Compound | Mechanism | Potency (pIC50) | Half-life |

|---|---|---|---|

| LSKL | Inhibits TSP-1 binding to LAP | ~8 nM | Short |

| Compound 1 (SRI-31277) | Derived from LSKL; enhanced properties | ~8 nM | Improved |

Q & A

Q. What is the molecular mechanism by which LSKL inhibits TSP-1-mediated TGF-β1 activation?

LSKL, a tetrapeptide (Leu-Ser-Lys-Leu), competitively binds to the latency-associated peptide (LAP) of TGF-β1, preventing TSP-1 from interacting with LAP and releasing active TGF-β1. Structural studies reveal that LSKL forms three salt bridges and two hydrogen bonds with ADAMTS1's KTFR sequence, stabilizing its inhibitory interaction . This blockade reduces TGF-β1/Smad2/3 signaling, which is critical in fibrosis and tissue repair pathways .

Q. How should LSKL be reconstituted and stored for in vitro and in vivo studies?

LSKL is soluble in water or DMSO (up to 40.05 mM). For long-term storage, lyophilized powder should be kept at -20°C (stable for ≥2 years). Reconstituted solutions in DMSO should be aliquoted and stored at -80°C (stable for 1 year). Avoid freeze-thaw cycles to maintain peptide integrity .

Q. What experimental models are suitable for studying LSKL's antifibrotic effects?

Key models include:

- Hepatic fibrosis : 70% partial hepatectomy in mice, where LSKL (1–30 mg/kg, i.p.) accelerates hepatocyte proliferation by inhibiting TGF-β/Smad2 phosphorylation .

- Renal fibrosis : Unilateral ureteral obstruction (UUO) models, where LSKL reduces interstitial fibrosis by lowering TGF-β1 activity .

- Subarachnoid fibrosis : Rat models of subarachnoid hemorrhage, where LSKL attenuates hydrocephalus by suppressing TGF-β1/Smad2/3 signaling .

Advanced Research Questions

Q. How does LSKL's inhibition of TSP-1 affect conflicting outcomes in liver regeneration vs. fibrosis?

While LSKL accelerates liver regeneration post-hepatectomy by suppressing TGF-β1/Smad2 activity , it concurrently mitigates fibrosis by reducing collagen deposition and TGF-β1-driven myofibroblast activation . The dual role hinges on context-dependent TGF-β1 signaling: regenerative pathways prioritize hepatocyte proliferation, whereas fibrotic pathways involve sustained stromal activation. Dose optimization (e.g., 30 mg/kg in mice) is critical to balance these effects .

Q. What explains the discrepancy in plasma TSP-1 levels between clinical and preclinical studies?

In murine hepatectomy models, LSKL reduces plasma TSP-1 levels, correlating with improved liver regeneration . However, clinically, elevated TSP-1 in liver dysfunction patients may reflect compensatory mechanisms or delayed clearance . Researchers should contextualize TSP-1 measurements with biomarkers like ALT and bilirubin, which show stronger associations with postoperative liver injury in humans .

Q. What methodologies validate LSKL's blood-brain barrier (BBB) permeability in neuroinflammatory models?

LSKL's BBB penetration is demonstrated in rat subarachnoid hemorrhage models using:

Q. How can researchers address the lack of functional correlation between accelerated liver regeneration and biochemical markers in LSKL-treated models?

Despite LSKL enhancing hepatocyte S-phase entry and liver mass recovery, biochemical markers (e.g., AST, ALT) may not reflect functional improvement due to asynchronous regeneration phases. Combine proliferation markers (Ki-67, PCNA) with functional assays (albumin synthesis, cytochrome P450 activity) to assess regenerative quality .

Methodological Considerations

Q. What controls are essential for LSKL studies to ensure specificity?

Q. How should TGF-β1 activity be quantified in LSKL-treated systems?

Use dual-reporter assays (e.g., luciferase under TGF-β-responsive promoters) or ELISAs for active TGF-β1. Complement with Western blotting for Smad2/3 phosphorylation and qPCR for TGF-β target genes (e.g., COL1A1, PAI-1) .

Q. What statistical approaches resolve variability in LSKL's efficacy across fibrosis models?

Apply mixed-effects models to account for inter-study heterogeneity (e.g., fibrosis etiology, species differences). Meta-analyses of published data (e.g., liver vs. kidney fibrosis outcomes) can identify conserved pathways or context-specific modifiers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.